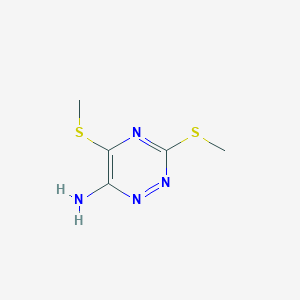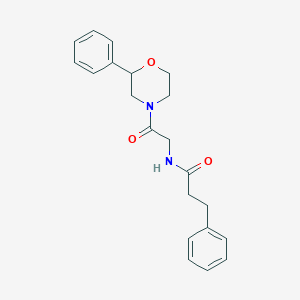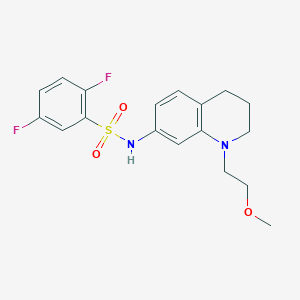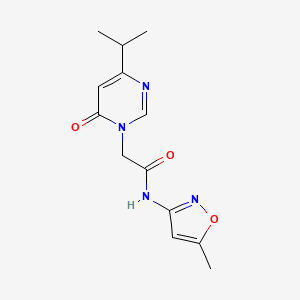![molecular formula C13H19N3O3 B2648558 tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate CAS No. 1980053-55-1](/img/structure/B2648558.png)
tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Regioselective Deprotection and Acylation
A study described the synthesis and selective deprotection of penta-N-protected polyamide, a derivative containing five independently removable amino-protecting groups. This research showcases the compound's utility in the selective deprotection and acylation of amino groups, essential for synthesizing complex organic molecules (Pak & Hesse, 1998).
Diels-Alder Reactions
Research into the preparation and Diels-Alder reaction of 2-Amido Substituted Furan exemplifies the tert-butyl carbamate's role in facilitating cycloaddition reactions, crucial for constructing cyclic compounds with potential pharmaceutical applications (Padwa, Brodney, & Lynch, 2003).
Catalysis
A significant application in catalysis is highlighted by the efficient N-tert-butoxycarbonylation of amines using indium(III) halides as catalysts. This process is vital for producing N-tert-butyl-carbamates from various amines under mild conditions, demonstrating the tert-butyl carbamate's versatility in organic synthesis (Chankeshwara & Chakraborti, 2006).
Enantioselective Synthesis
The compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in synthesizing nucleoside analogues with potential therapeutic uses (Ober, Marsch, Harms, & Carell, 2004).
Hydrogen and Halogen Bonding
A study on chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamate explored the formation of bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the compound's role in the study of non-covalent interactions, which are crucial for the development of new materials and drug molecules (Baillargeon et al., 2017).
properties
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-oxazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-11(2,3)19-10(17)16-13-5-12(6-13,7-13)8-4-18-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGMPLTLUDZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=COC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2648477.png)
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(phenylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2648478.png)



![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)


![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)